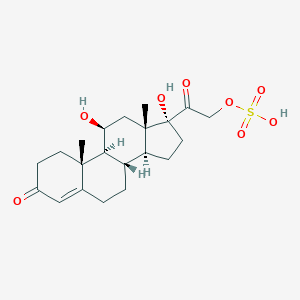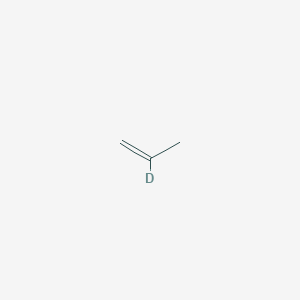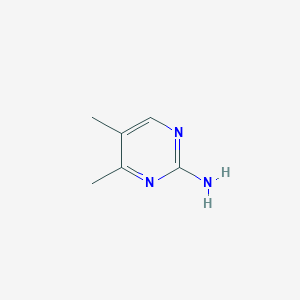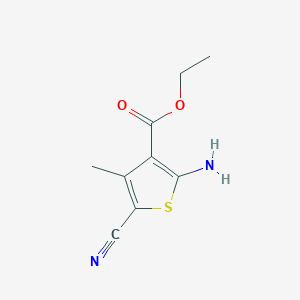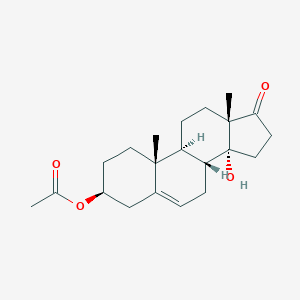
5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole involves condensation reactions and the formation of complexes with transition metals. For example, the synthesis of 1‐(1H‐Benzotriazolyl‐1‐acetyl)‐5‐hydroxy‐3‐trifluoromethyl‐5‐(2‐thienyl)‐2‐pyrazoline and its transition metal complexes showcases a method where the compound and metal acetates are refluxed in ethanol to obtain complexes (Liu, 2004).
Molecular Structure Analysis
Crystallography studies reveal the molecular structure of related trifluoromethyl benzotriazole derivatives. The structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, for instance, was determined by X-ray crystallography, showcasing the precise arrangement of atoms and bonds within these molecules (Yu et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole derivatives are diverse, including their use in synthesizing novel compounds with potential biological activities. For example, novel synthesis pathways lead to derivatives with antimicrobial activities, demonstrating the compound's versatility in chemical reactions (Al‐Azmi & Mahmoud, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structures, of benzotriazole derivatives are crucial for their application in material science and chemical engineering. The hydrated and anhydrous forms of related compounds reveal interesting solubility characteristics in organic solvents, which are essential for their practical applications (Kuila et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in synthesis and applications. Research into the acid-base and anion-binding properties of tetrafluorinated benzotriazole derivatives, for instance, provides insight into their potential as receptors and catalysts in chemical processes (Parman et al., 2021).
Aplicaciones Científicas De Investigación
-
Pharmaceutical Chemistry
- Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is one of the pharmacophores in these drugs .
- The synthesis and uses of these potential drug molecules for various diseases and disorders have been covered in the literature .
-
Antibacterial Research
- Pyrazole derivatives substituted with 3,5-Bis(trifluoromethyl)phenyl have been synthesized and studied for their antimicrobial properties .
- These compounds have shown potent growth inhibition of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
- Some of these compounds are bactericidal and potent against MRSA persisters .
-
Drug Development
- 5-(Trifluoromethyl)-1,3-oxazole has been used as a scaffold for developing new drugs.
- Studies have shown that incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer, anti-bacterial, and anti-fungal activities.
-
Agrochemicals
- Trifluoromethylpyridine (TFMP) and its derivatives are key structural ingredients for the development of many agrochemical compounds .
- The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
-
Pharmaceuticals
-
Materials Engineering
- Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
-
Pest Control
- Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- These compounds are in increasing demand to maintain crop production and prevent crop losses caused by parasites .
-
Medicament for Migraine
-
Synthesis of Trifluoromethyl Alkyl Ethers
Propiedades
IUPAC Name |
5-(trifluoromethyl)-2H-benzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSKMRNRRMNAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423350 |
Source


|
| Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |
CAS RN |
1548-67-0 |
Source


|
| Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
